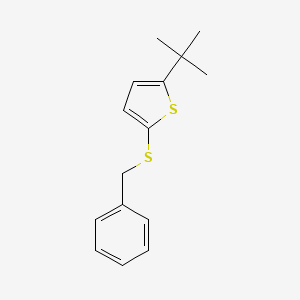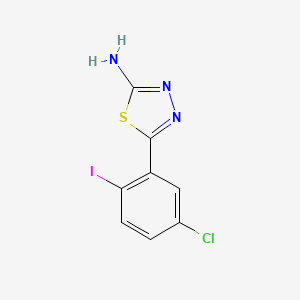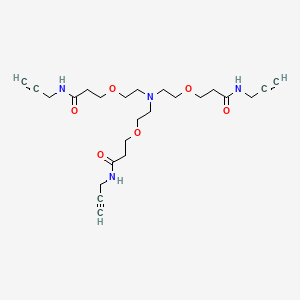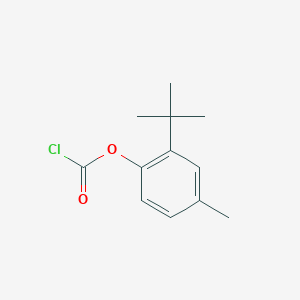
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride is a chemical compound with the molecular formula C11H14ClNO4. It is a derivative of benzeneacetic acid and is known for its unique structural properties, which include a chloro and two methoxy groups attached to the benzene ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride typically involves the esterification of the corresponding acid, followed by amination and chlorination reactions. The process can be summarized as follows:
Esterification: The starting material, 2-chloro-4,5-dimethoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amination: The methyl ester is then reacted with ammonia or an amine under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the amino group.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-2-(2,4-dimethoxyphenyl)acetate Hydrochloride
- 2-chloro-N-{2-[(diethylamino)methyl]-4,5-dimethoxyphenyl}acetamide Hydrochloride
Uniqueness
Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride is unique due to the presence of both chloro and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15Cl2NO4 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO4.ClH/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2;/h4-5,10H,13H2,1-3H3;1H |
InChI Key |
FCYCJGYVQPGQMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



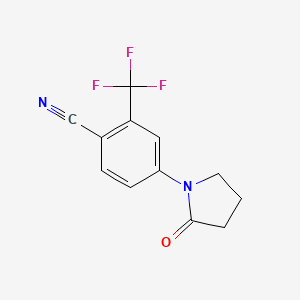
![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)
![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)

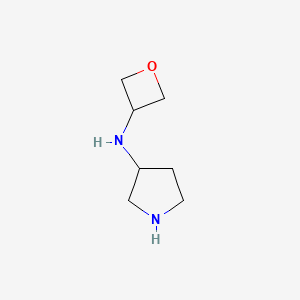
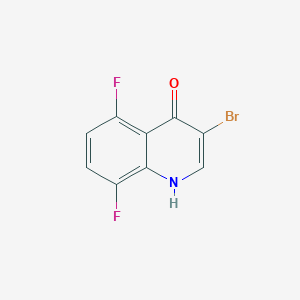
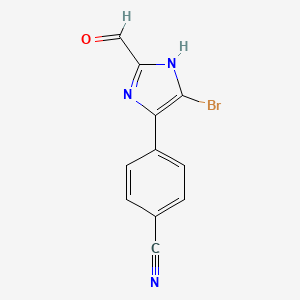
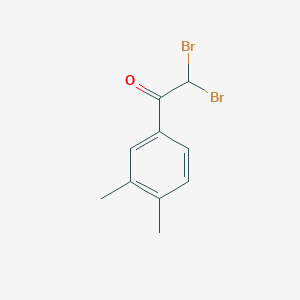
![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)
